molecular formula C6H7ClN2O B597845 4-Chloro-2-methoxy-5-methylpyrimidine CAS No. 1289385-41-6

4-Chloro-2-methoxy-5-methylpyrimidine

Cat. No. B597845
CAS RN: 1289385-41-6
M. Wt: 158.585
InChI Key: ZLGUMTLRWKNCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O . It is a pyrimidine derivative that has gained significant attention in the scientific community.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-5-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methoxy group, and a methyl group.


Physical And Chemical Properties Analysis

4-Chloro-2-methoxy-5-methylpyrimidine has a molecular weight of 158.59 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

4-Chloro-2-methoxy-5-methylpyrimidine serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored for their potential as kinase inhibitors, a class of drugs that can inhibit the activity of specific enzymes involved in the signaling pathways of cancer cells, thereby providing a targeted therapeutic approach to cancer treatment. The synthesis methodologies for these derivatives involve regioselective substitutions and are aimed at producing novel compounds with enhanced anticancer properties (Wada et al., 2012).

Antitubercular Agents

Another significant application is in the synthesis of antitubercular agents, where 4-Chloro-2-methoxy-5-methylpyrimidine derivatives have been identified as side products. These discoveries highlight the compound's role in the development of treatments for tuberculosis, a major global health issue. The structural analysis and characterization of such derivatives provide insights into their potential therapeutic uses and the optimization of their antitubercular activities (Richter et al., 2023).

Antibacterial and Antiviral Research

Research on 4-Chloro-2-methoxy-5-methylpyrimidine also extends to its antibacterial and antiviral potential. Synthesized derivatives have been evaluated for their antibacterial properties, offering a pathway to novel antibiotics that could combat resistant bacterial strains. Moreover, some derivatives have been tested against HIV-1, showing promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the compound's versatility in contributing to the fight against viral infections (Loksha et al., 2016).

Material Science and Optoelectronics

Beyond pharmaceutical applications, 4-Chloro-2-methoxy-5-methylpyrimidine and its derivatives find applications in material science, particularly in the development of highly emissive fluorophores. These compounds exhibit significant fluorescence quantum yields, making them potential candidates for use in optoelectronic devices and as fluorescent markers in biological imaging studies. The synthesis and photophysical evaluation of these fluorophores involve detailed spectroscopic investigations to optimize their emission properties for practical applications (Hagimori et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUMTLRWKNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693797
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-methylpyrimidine

CAS RN

1289385-41-6
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.